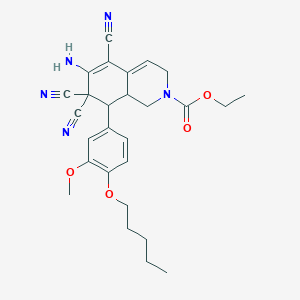![molecular formula C20H19FN4OS B459254 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728886-16-6](/img/structure/B459254.png)
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound with a unique structure that combines elements of naphthyridine and thieno rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
ADB-FUBINACA: A synthetic cannabinoid with a similar carboxamide structure.
ADBICA: Another synthetic cannabinoid with structural similarities.
Uniqueness
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is unique due to its specific combination of naphthyridine and thieno rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
5-amino-N-[(4-fluorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-13-3-1-11(2-4-13)10-23-19(26)18-16(22)14-9-15-17(24-20(14)27-18)12-5-7-25(15)8-6-12/h1-4,9,12H,5-8,10,22H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPLNJXJJQQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-4-(4-chlorophenyl)-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B459171.png)
![1-(1-adamantylcarbonyl)-7-chloro-2-(3-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B459173.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B459174.png)
![{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B459176.png)
![4-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-2-amino-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B459177.png)

![methyl 2-amino-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459180.png)
![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B459181.png)
![2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE](/img/structure/B459182.png)

![1-Methylethyl [(3-cyano-4,6-dithien-2-ylpyridin-2-yl)sulfanyl]acetate](/img/structure/B459186.png)
![2-methoxyethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459190.png)
![6-amino-3-methyl-1-(4-methylphenyl)-4-(4-propan-2-yloxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459192.png)

